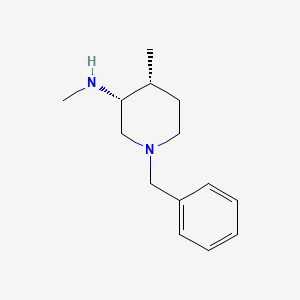

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

Description

BenchChem offers high-quality (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3/t12-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVKDDQBZODSEIN-OCCSQVGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659968 | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477600-70-7 | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJY7EV26LJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the manufacturing of various pharmaceutical compounds, notably Tofacitinib. The described pathway focuses on a stereoselective approach, beginning with the synthesis of a racemic carbamate, followed by chiral resolution and subsequent reduction to yield the desired (3R,4R) enantiomer with high optical purity.

Overview of the Synthetic Pathway

The selected synthesis route is a multi-step process designed to ensure high stereochemical control. The pathway involves:

-

Synthesis of Racemic Carbamate: Formation of racemic methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate.

-

Chiral Resolution: Separation of the desired (3R,4R) enantiomer from the racemic mixture via diastereomeric salt formation with an enantiomerically pure chiral resolving agent.

-

Liberation of Free Carbamate: Conversion of the isolated diastereomeric salt back to the free, enantiopure carbamate.

-

Reduction to Final Product: Reduction of the carbamate group to an N-methyl amine to yield the target compound.

This strategic pathway is visualized in the workflow diagram below.

Caption: Synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocols and Data

This section details the experimental procedures for the key stereoselective steps: chiral resolution and reduction.

Chiral Resolution of Methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate

The resolution of the racemic carbamate is achieved by forming diastereomeric salts with dibenzoyl-L-tartaric acid. The difference in solubility between the two diastereomers allows for their separation by fractional crystallization.

Experimental Protocol:

-

Salt Formation:

-

Dissolve racemic methyl (cis-1-benzyl-4-methylpiperidin-3-yl)carbamate (1.0 eq.) in a suitable solvent such as isopropanol.

-

In a separate vessel, dissolve dibenzoyl-L-tartaric acid (0.5-1.0 eq.) in the same solvent, heating gently if necessary.

-

Slowly add the resolving agent solution to the carbamate solution with constant stirring at room temperature.

-

-

Fractional Crystallization:

-

Allow the mixture to stir at room temperature. The diastereomeric salt of the (3R,4R)-enantiomer will preferentially precipitate.

-

Cool the mixture (e.g., to 0-5 °C) to maximize the yield of the crystallized salt.

-

Isolate the precipitate by vacuum filtration.

-

Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble (3S,4S)-diastereomer.

-

-

Liberation of Free Carbamate:

-

Suspend the isolated diastereomeric salt in water.

-

Add a base (e.g., 2M NaOH solution) dropwise until the solution is basic (pH > 10) to liberate the free amine.

-

Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

-

Quantitative Data:

| Parameter | Value/Range | Citation |

| Resolving Agent | Dibenzoyl-L-tartaric acid | [1] |

| Initial Chiral Purity | Racemic | |

| Optical Purity of Resolved Carbamate | Can be increased from 95.2% to 99.8% chiral purity (when isolated as an acetate salt) | [1] |

Reduction of Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate

The final step involves the reduction of the enantiopure carbamate to the target N,N-dimethylated piperidine using a strong reducing agent like Lithium Aluminium Hydride (LAH).

Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of Lithium Aluminium Hydride (LAH, 1.0-5.0 eq.) in an anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Cool the suspension to 0 °C using an ice bath.

-

-

Addition of Carbamate:

-

Dissolve the enantiopure methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate (1.0 eq.) in the same anhydrous solvent.

-

Add the carbamate solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10 °C.

-

-

Reaction and Workup:

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring completion by TLC or LC-MS.

-

Cool the reaction mixture back to 0 °C.

-

Carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes.

-

-

Isolation and Purification:

-

Filter the aluminum salts and wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be further purified, for example, by conversion to its dihydrochloride salt and recrystallization from a suitable solvent like isopropanol to yield the final product with high purity.

-

Quantitative Data:

| Parameter | Value/Range | Citation |

| Reducing Agent | Lithium Aluminium Hydride (LAH) or similar | [1] |

| Stoichiometry of Reducing Agent | 1.0 - 5.0 equivalents | [1] |

| Solvent | Anhydrous Tetrahydrofuran (THF) or Diethyl Ether | |

| Reaction Temperature | 0 °C to Room Temperature | |

| Yield | High yields are generally expected for LAH reductions of carbamates. |

Conclusion

The described synthetic pathway provides a robust and stereocontrolled method for the production of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. The key to achieving high enantiomeric purity lies in the efficient chiral resolution of the carbamate intermediate. Careful execution of the reduction step ensures the successful formation of the target compound. This guide offers a comprehensive framework for researchers and professionals engaged in the synthesis of this critical pharmaceutical intermediate.

References

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably the Janus kinase (JAK) inhibitor Tofacitinib.[1] This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, characterization, and physical attributes. Detailed experimental protocols and structured data are presented to support research and development activities.

Chemical Identity and Physical Properties

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a disubstituted piperidine derivative. It is most commonly handled in its dihydrochloride salt form for improved stability and ease of handling.[2]

Table 1: Chemical Identifiers

| Identifier | Value |

| Chemical Name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine |

| Synonyms | cis-1-Benzyl-N,4-dimethylpiperidin-3-amine |

| CAS Number | 477600-70-7 (free base)[3], 1062580-52-2 (dihydrochloride)[2] |

| Molecular Formula | C₁₄H₂₂N₂ (free base)[3], C₁₄H₂₄Cl₂N₂ (dihydrochloride)[2] |

| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine[2] |

| InChI Key | NVKDDQBZODSEIN-OCCSQVGLSA-N (free base) |

| SMILES | C[C@@H]1CCN(CC2=CC=CC=C2)C[C@@H]1NC |

Table 2: Physicochemical Properties

| Property | Value (Free Base) | Value (Dihydrochloride Salt) |

| Molecular Weight | 218.34 g/mol [3] | 291.26 g/mol [2] |

| Appearance | White to off-white crystalline powder | Solid |

| Melting Point | Not available | 249-251 °C |

| Boiling Point | 302.6 ± 35.0 °C at 760 mmHg | Not available |

| Density | 1.0 ± 0.1 g/cm³ | Not available |

| Flash Point | 107.4 ± 16.9 °C | Not available |

| Solubility | Not available | Slightly soluble in aqueous acid, DMSO (heated, sonicated), and Methanol. |

| Storage Temperature | Not available | 2-8°C under an inert atmosphere |

Synthesis

The most common laboratory synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is through the reductive amination of a suitable piperidone precursor.

Synthesis Workflow

The synthesis involves the reaction of 1-benzyl-4-methylpiperidin-3-one with methylamine to form an intermediate imine/enamine, which is then reduced in situ to the desired diamine.

Experimental Protocol: Reductive Amination

This protocol is based on established methods for reductive amination.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Methylamine solution (e.g., 40% in water or 2M in THF)

-

Titanium(IV) chloride (TiCl₄)

-

Triethylamine (NEt₃)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Glacial acetic acid

-

Toluene

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexanes

-

Silica gel for column chromatography

Procedure:

-

To a solution of toluene in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add triethylamine (1.5 equivalents).

-

Cool the solution in an ice bath and slowly add titanium(IV) chloride (1.0 equivalent).

-

To this mixture, add a solution of 1-benzyl-4-methylpiperidin-3-one (1.0 equivalent) in toluene at 35 °C.

-

Add the methylamine solution (1.2 equivalents) to the reaction mixture and stir for 4 hours at 35 °C.

-

In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 equivalents) in toluene.

-

Slowly add the reducing agent solution to the reaction mixture, followed by the addition of glacial acetic acid (catalytic amount).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated sodium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of triethylamine to prevent streaking) to afford pure (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Characterization

The structure and purity of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine are confirmed by various spectroscopic methods.

Table 3: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the benzyl group, the piperidine ring protons, the N-methyl and C4-methyl protons, and the amine proton. |

| ¹³C NMR | Resonances for the carbon atoms of the benzyl group, the piperidine ring, and the two methyl groups. |

| FT-IR | Characteristic peaks for N-H stretching, C-H stretching (aliphatic and aromatic), and C-N stretching. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns. |

Note: Specific spectral data can be obtained from commercial suppliers upon request.

Role in Tofacitinib Synthesis

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a crucial intermediate in the synthesis of Tofacitinib. The synthesis pathway involves the debenzylation of this intermediate followed by coupling with a pyrazolopyrimidine core.

Safety and Handling

The dihydrochloride salt of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is classified as a warning-level hazard.

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral building block in synthetic organic chemistry. This guide has provided a detailed overview of its chemical and physical properties, a representative synthetic protocol, and its key application in the synthesis of Tofacitinib. The information presented herein is intended to support researchers and drug development professionals in their work with this important compound.

References

- 1. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 2. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-benzyl-N,4-dimethylpiperidin-3-amine | C14H22N2 | CID 9943889 - PubChem [pubchem.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Molecular Weight of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of the compound (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. The molecular weight is a fundamental physical property crucial for various applications in research and development, including stoichiometric calculations, preparation of solutions, and pharmacokinetic modeling.

Molecular Composition and Weight

The molecular weight of a compound is determined by the sum of the atomic weights of its constituent atoms. The chemical formula for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is C₁₄H₂₂N₂. The calculation of its molecular weight is based on the standard atomic weights of Carbon (C), Hydrogen (H), and Nitrogen (N).

The table below summarizes the atomic composition and the calculation of the molecular weight.

| Element | Symbol | Count | Standard Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 14 | 12.011 | 168.154 |

| Hydrogen | H | 22 | 1.008[1][2][3][4][5] | 22.176 |

| Nitrogen | N | 2 | 14.007[6][7][8][9][10] | 28.014 |

| Total | 218.344 |

The calculated molecular weight of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is 218.344 g/mol .

Experimental Protocols

The determination of the molecular weight of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a theoretical calculation based on its molecular formula and the standard atomic weights of its constituent elements. As such, there are no experimental protocols for this specific calculation. The standard atomic weights are established by the International Union of Pure and Applied Chemistry (IUPAC) based on the isotopic composition of the elements.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the molecular formula, the atomic weights of the constituent elements, and the final calculated molecular weight.

Caption: Molecular Weight Calculation Workflow.

References

- 1. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 2. quora.com [quora.com]

- 3. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. youtube.com [youtube.com]

- 6. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 7. youtube.com [youtube.com]

- 8. Atomic Weights and Isotopic Compositions for Nitrogen [physics.nist.gov]

- 9. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 10. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

In-Depth Technical Guide: Spectroscopic Analysis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a key intermediate in the synthesis of various pharmaceutical compounds. The information is presented to facilitate its use in research, development, and quality control settings. The focus of this document is on the dihydrochloride salt of the compound, for which more information is publicly available.

Compound Identification

| IUPAC Name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine |

| Synonyms | (3R,4R)-1-benzyl-N,4-dimethyl-3-piperidinamine |

| Stereochemistry | (3R, 4R) |

| CAS Number | 477600-70-7 (free base) |

| Molecular Formula | C₁₄H₂₂N₂ |

| Molecular Weight | 218.34 g/mol |

For the Dihydrochloride Salt:

| IUPAC Name | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride |

| CAS Number | 1062580-52-2 |

| Molecular Formula | C₁₄H₂₄Cl₂N₂ |

| Molecular Weight | 291.26 g/mol |

Spectroscopic Data Summary

While specific experimental spectra for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine are not widely published in peer-reviewed journals, the following tables summarize the expected spectroscopic characteristics based on the compound's structure and data from commercial suppliers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H-NMR Spectroscopic Data (Dihydrochloride Salt)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 5H | Ar-H (benzyl) |

| ~3.5-4.0 | m | 2H | -CH ₂-Ph (benzyl) |

| ~2.5-3.5 | m | 5H | Piperidine ring protons |

| ~2.3 | s | 3H | N-CH ₃ |

| ~1.5-2.0 | m | 2H | Piperidine ring protons |

| ~0.9 | d | 3H | C4-CH ₃ |

Table 2: Predicted ¹³C-NMR Spectroscopic Data (Dihydrochloride Salt)

| Chemical Shift (ppm) | Assignment |

| ~138 | Ar-C (quaternary, benzyl) |

| ~129 | Ar-C H (benzyl) |

| ~128 | Ar-C H (benzyl) |

| ~127 | Ar-C H (benzyl) |

| ~60-65 | -C H₂-Ph (benzyl) |

| ~50-60 | Piperidine ring carbons |

| ~30-40 | N-C H₃ |

| ~15-20 | C4-C H₃ |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands (Dihydrochloride Salt)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2700 | Broad, Strong | N-H stretch (amine salt) |

| ~2950-2850 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1470-1440 | Medium | C-H bend (aliphatic) |

| ~740, 700 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Data (Free Base)

| m/z | Interpretation |

| 218.18 | [M]⁺ (Molecular ion) |

| 219.18 | [M+H]⁺ (Protonated molecular ion) |

| 91.05 | [C₇H₇]⁺ (Tropylium ion, characteristic of benzyl group) |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆ for the dihydrochloride salt).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H-NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C-NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 200-220 ppm.

-

Use a pulse angle of 45 degrees.

-

Set a relaxation delay of 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure using the instrument's anvil.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent system, such as methanol or acetonitrile with 0.1% formic acid to promote ionization.

-

Instrumentation: Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source. This could be a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition (Positive Ion Mode):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Apply a high voltage (e.g., 3-5 kV) to the ESI needle.

-

Use a nebulizing gas (e.g., nitrogen) to assist in droplet formation.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the protonated molecular ion [M+H]⁺ and any characteristic fragment ions.

Diagrams

The following diagrams illustrate the synthesis and analytical workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Caption: A simplified workflow for the synthesis of the target compound.

Caption: Workflow for the spectroscopic analysis and characterization.

Navigating Asymmetric Synthesis: A Technical Guide to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, a chiral amine of significant interest in the pharmaceutical industry. While the term "chiral auxiliary" often implies a broader catalytic utility in various asymmetric transformations, the current body of scientific literature predominantly highlights this compound's role as a critical chiral building block in the synthesis of specific, high-value molecules. This guide will focus on its synthesis, characterization, and its well-documented application as a key intermediate in the production of Tofacitinib, a Janus kinase (JAK) inhibitor.

Core Properties and Significance

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a stereochemically defined diamine. Its rigid piperidine scaffold and the specific spatial arrangement of its substituents make it an invaluable precursor for introducing chirality into a target molecule. The benzyl group serves as a protecting group for the piperidine nitrogen and can be removed in later synthetic steps. The primary and tertiary amine functionalities offer distinct points for chemical modification. Its principal significance lies in its role as a key intermediate in the synthesis of Tofacitinib, a medication used to treat rheumatoid arthritis and other inflammatory conditions.[1]

Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The synthesis of this chiral amine is a multi-step process that requires careful control to establish the desired (3R,4R) stereochemistry. Several synthetic routes have been reported, often starting from readily available precursors. A common strategy involves the stereoselective reduction of an enamine or imine derived from a piperidone precursor.

Representative Synthetic Pathway

A frequently cited method for the preparation of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine involves the reductive amination of 1-benzyl-4-methylpiperidin-3-one. The key steps are outlined below.

Caption: A generalized synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Experimental Protocol: Reductive Amination

The following is a representative experimental protocol for the synthesis of the target compound. It is important to note that specific reagents and conditions may vary based on patented or proprietary industrial processes.

Materials:

-

1-Benzyl-4-methylpiperidin-3-one

-

Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable chiral catalyst and hydrogen source (for asymmetric hydrogenation) OR a chiral reducing agent (e.g., a borane complex with a chiral ligand)

-

Titanium(IV) chloride (TiCl₄) (often used as a Lewis acid to promote imine formation)

-

Triethylamine (NEt₃)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (as an alternative reducing agent)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

Procedure:

-

Imine Formation: To a solution of 1-benzyl-4-methylpiperidin-3-one in an anhydrous solvent, add triethylamine followed by titanium(IV) chloride at a controlled temperature. Subsequently, add a solution of methylamine and stir the reaction mixture to facilitate the formation of the corresponding enamine/imine intermediate.

-

Stereoselective Reduction:

-

Method A: Asymmetric Catalytic Hydrogenation: The crude imine intermediate is subjected to catalytic hydrogenation using a chiral catalyst (e.g., a rhodium or iridium complex with a chiral phosphine ligand) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.

-

Method B: Diastereoselective Reduction: Alternatively, a diastereoselective reduction can be performed using a suitable reducing agent. For instance, after the formation of the enamine, the reaction mixture can be treated with a reducing agent like sodium triacetoxyborohydride.[1] The inherent chirality of the starting material and the reaction conditions can influence the stereochemical outcome.

-

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. The crude product is then purified using techniques such as column chromatography or crystallization to isolate the desired (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine. Often, the product is isolated and characterized as its dihydrochloride salt.[1]

Table 1: Key Reagents and Their Roles in the Synthesis

| Reagent | Role |

| 1-Benzyl-4-methylpiperidin-3-one | Ketone Precursor |

| Methylamine | Amine Source |

| Titanium(IV) chloride | Lewis Acid (Imine Formation) |

| Triethylamine | Base |

| Chiral Catalyst / H₂ | Stereoselective Reducing System |

| Sodium triacetoxyborohydride | Reducing Agent |

Application in the Synthesis of Tofacitinib

The primary documented application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is as a key chiral building block in the multi-step synthesis of Tofacitinib. In this synthesis, the chiral amine is coupled with a pyrimidine derivative to construct the core structure of the drug.

Tofacitinib Synthesis Workflow

The following diagram illustrates the pivotal step involving the chiral amine in the Tofacitinib synthesis.

Caption: The crucial coupling and deprotection steps in the synthesis of Tofacitinib.

Characterization Data

The structural confirmation and purity assessment of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its salts are typically performed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the connectivity and stereochemistry of the molecule. Spectral data for the dihydrochloride salt is available in the literature.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): Used to determine the enantiomeric and diastereomeric purity of the final product.

Future Outlook: Potential as a Broader Chiral Auxiliary

While the current literature is dominated by its role as a pharmaceutical intermediate, the structural features of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine suggest potential for broader applications in asymmetric catalysis. Chiral 1,2-diamines are a well-established class of ligands for a variety of metal-catalyzed enantioselective reactions. Further research could explore the utility of this and related piperidine-based diamines as ligands in reactions such as:

-

Asymmetric hydrogenation

-

Asymmetric transfer hydrogenation

-

Enantioselective conjugate additions

-

Asymmetric aldol reactions

Such studies would be essential to unlock the full potential of this chiral scaffold beyond its current, albeit significant, application.

References

The Strategic Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in Enantioselective Synthesis: A Technical Guide for Pharmaceutical Development

For researchers, scientists, and professionals in drug development, the pursuit of stereochemically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern medicine. In this context, chiral building blocks are invaluable tools. This technical guide delves into the core application of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a critical chiral intermediate, primarily in the enantioselective synthesis of Tofacitinib, a Janus kinase (JAK) inhibitor.

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic building block whose stereochemistry is crucial for the biological activity of the final API. Its primary and most well-documented application is in the synthesis of Tofacitinib, where the specific (3R,4R) configuration of the piperidine ring is essential for its efficacy. While not extensively used as a general chiral auxiliary or catalyst in a wide array of asymmetric reactions, its role in the substrate-controlled enantioselective synthesis of Tofacitinib is a prime example of the strategic use of chiral intermediates.

Synthesis and Optical Purity Enhancement

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine with high optical purity is a key challenge addressed in its production. Various synthetic routes have been developed to achieve the desired enantiopurity, which is critical for the final drug's safety and efficacy. Issues in early synthetic methods included low yields and insufficient enantiomeric excess (ee).

One notable advancement involves the resolution of a racemic intermediate, followed by transformations to yield the desired chiral amine. For instance, patent literature describes processes that have significantly improved the optical purity.

Table 1: Improvement of Optical Purity in the Synthesis of a Key Intermediate

| Method | Initial Optical Purity | Final Optical Purity |

| Asymmetric Hydrogenation (prior art) | 82.3% ee | 97.3% ee |

| Resolution via Acetate Salt Formation | 95.2% chiral purity | 99.8% chiral purity[1] |

This data underscores the importance of the purification method in achieving the high enantiomeric excess required for pharmaceutical applications. The formation of diastereomeric salts with a chiral resolving agent, such as dibenzoyl-L-tartaric acid, followed by crystallization is a common and effective strategy.

Experimental Protocol: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

The following is a generalized experimental protocol based on synthetic routes described in patent literature.

Step 1: Reductive Amination

A common starting point is the reductive amination of a suitable ketone precursor, 1-benzyl-4-methylpiperidin-3-one, with methylamine.

-

Procedure: To a solution of 1-benzyl-4-methylpiperidin-3-one in a suitable solvent (e.g., toluene), titanium(IV) isopropoxide and methylamine solution are added. The mixture is stirred, followed by the addition of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is monitored by TLC or LC-MS for completion. Upon completion, the reaction is quenched, and the crude product is extracted.

Step 2: Chiral Resolution

The resulting racemic N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine is then resolved to isolate the desired (3R,4R)-enantiomer.

-

Procedure: The racemic amine is dissolved in a suitable solvent (e.g., methanol or isopropanol). A chiral resolving agent, such as L-dibenzoyl-tartaric acid, is added to the solution. The mixture is heated to ensure complete dissolution and then allowed to cool slowly to facilitate the crystallization of the desired diastereomeric salt. The salt is collected by filtration and can be recrystallized to enhance diastereomeric purity.

Step 3: Liberation of the Free Amine

The resolved diastereomeric salt is treated with a base to liberate the free chiral amine.

-

Procedure: The diastereomeric salt is suspended in a biphasic system of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., sodium hydroxide solution). The mixture is stirred until the salt dissolves. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure to yield (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Caption: Synthetic workflow for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Application in the Synthesis of Tofacitinib

The primary utility of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is as a precursor to the 3-methylamino-4-methylpiperidine core of Tofacitinib. This involves a debenzylation step followed by coupling with a pyrimidine derivative.

Step 4: Debenzylation

The benzyl protecting group is removed, typically via catalytic hydrogenation.

-

Procedure: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is dissolved in a suitable solvent (e.g., ethanol or methanol) and subjected to hydrogenation in the presence of a palladium catalyst (e.g., palladium on carbon) under a hydrogen atmosphere. The reaction is monitored until the starting material is consumed. The catalyst is then filtered off, and the solvent is removed to yield (3R,4R)-N,4-dimethylpiperidin-3-amine.

Step 5: Coupling Reaction

The debenzylated amine is then coupled with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a nucleophilic aromatic substitution reaction.

-

Procedure: (3R,4R)-N,4-dimethylpiperidin-3-amine and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine are heated in the presence of a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., n-butanol). After completion, the reaction mixture is worked up to isolate the desired coupled product, which is a key intermediate in the final steps of Tofacitinib synthesis.

Caption: Role of the chiral amine in the Tofacitinib synthesis pathway.

References

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: A Technical Review of a Key Tofacitinib Intermediate

For Researchers, Scientists, and Drug Development Professionals

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral synthetic compound that has garnered significant attention in the pharmaceutical industry as a crucial intermediate in the synthesis of Tofacitinib.[1][2] Tofacitinib, marketed under the brand name Xeljanz, is a potent inhibitor of Janus kinases (JAKs) used in the treatment of autoimmune diseases such as rheumatoid arthritis.[3] The stereochemistry of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of the available literature on its synthesis, chemical properties, and role in the manufacturing of Tofacitinib.

Chemical Properties and Structure

The compound, with the chemical formula C14H22N2, is typically handled as a dihydrochloride salt (C14H24Cl2N2) to improve its stability and handling characteristics.[2][4] Its structure features a piperidine ring with specific stereochemistry at the C3 and C4 positions, which is essential for the biological activity of the final drug product, Tofacitinib.

| Identifier | Value | Reference |

| IUPAC Name | (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine | N/A |

| CAS Number | 1062580-52-2 (dihydrochloride) | [2] |

| Molecular Formula | C14H22N2 (free base) | [4] |

| Molecular Weight | 218.34 g/mol (free base) | N/A |

| Molecular Formula | C14H24Cl2N2 (dihydrochloride) | [4] |

| Molecular Weight | 291.26 g/mol (dihydrochloride) | N/A |

Role in Tofacitinib Synthesis

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine serves as a key building block in the multi-step synthesis of Tofacitinib. Its primary function is to introduce the chiral piperidine moiety required for the drug's interaction with the target JAK enzymes. The synthesis of Tofacitinib involves the coupling of this intermediate with a pyrazolopyrimidine core. The benzyl group on the piperidine nitrogen acts as a protecting group during the initial synthetic steps and is later removed to allow for the final coupling reaction. The use of this specific intermediate in its acetate salt form has been shown to enhance stability and purity, which is advantageous for pharmaceutical manufacturing.[1]

Synthesis and Purification

The synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a critical process that requires stringent control of stereochemistry. Various synthetic routes have been described in patent literature, often starting from 1-benzyl-4-methyl-3-oxopiperidine.

General Experimental Protocol for Synthesis

A common method for the synthesis involves the reductive amination of 1-benzyl-4-methyl-3-oxopiperidine. The following is a generalized protocol based on available literature:

-

Reaction Setup : To a solution of 1-benzyl-4-methyl-3-oxopiperidine in a suitable solvent such as toluene, titanium tetrachloride (TiCl4) and triethylamine (NEt3) are added at a controlled temperature of approximately 35°C.[2]

-

Imine Formation : A solution of methylamine is then added to the reaction mixture, which is stirred for several hours to facilitate the formation of the corresponding imine.[2]

-

Reduction : A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3), along with glacial acetic acid, is introduced to the mixture to reduce the imine to the desired amine.[2]

-

Workup and Purification : Upon completion of the reaction, the mixture is washed with a saturated salt solution. The crude product is then purified. An important purification step involves the formation of a salt, such as the acetate or L-di-p-toluyl tartrate, which allows for the isolation of the desired (3R,4R) stereoisomer in high optical purity through crystallization.[1][3] For example, isolation as an acetate salt can increase the chiral purity from 95.2% to 99.8%.[1]

Biological Activity

There is limited publicly available information on the specific biological activity or mechanism of action of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine itself. Its primary significance is derived from its role as a precursor to Tofacitinib. However, the broader class of dimethyl-4-(3-hydroxyphenyl)piperidine derivatives has been explored for other biological activities, notably as ligands for opioid receptors. For instance, certain derivatives have been identified as potent and selective kappa-opioid receptor antagonists.[5][6] It is important to note that these activities are associated with related but structurally distinct molecules and should not be directly attributed to the Tofacitinib intermediate.

References

- 1. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 2. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 3. CN104860872A - Bis-(3R,4R)-1-benzyl-N,4-dimethyl piperidin-3-amine L-di-p-toluyl tartrate synthesis method - Google Patents [patents.google.com]

- 4. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Identification of an opioid kappa receptor subtype-selective N-substituent for (+)-(3R,4R)-dimethyl-4-(3-hydroxyphenyl)piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the first trans-(3R,4R)- dimethyl-4-(3-hydroxyphenyl)piperidine derivative to possess highly potent and selective opioid kappa receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Asymmetric Synthesis with (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral diamine with a rigid piperidine scaffold, making it a promising candidate as a catalyst or ligand in asymmetric synthesis. While primarily known as a key intermediate in the synthesis of tofacitinib, a Janus kinase (JAK) inhibitor, its structural motifs are analogous to other successful chiral diamines used in organocatalysis.[1][2][3] Chiral 1,2-diamines are particularly effective in a variety of enantioselective transformations, including aldol reactions, Michael additions, and Mannich reactions, by activating substrates through the formation of chiral enamines or iminium ions.[4][5] These application notes provide a detailed protocol for a representative asymmetric Michael addition reaction, illustrating the potential utility of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as an organocatalyst.

Principle of Asymmetric Catalysis

The catalytic activity of chiral diamines in asymmetric synthesis often relies on their ability to form transient chiral intermediates with the substrates. In the case of the Michael addition of a ketone to a nitroalkene, the secondary amine of the piperidine catalyst can condense with the ketone to form a nucleophilic enamine. The chirality of the catalyst directs the facial selectivity of the enamine's attack on the nitroalkene, leading to the preferential formation of one enantiomer of the product. The protonated tertiary amine on the catalyst can further stabilize the transition state through hydrogen bonding.

Application: Asymmetric Michael Addition of Cyclohexanone to β-Nitrostyrene

This protocol details the use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as an organocatalyst for the enantioselective Michael addition of cyclohexanone to β-nitrostyrene.

Experimental Protocol

Materials:

-

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (catalyst)

-

Cyclohexanone (Michael donor)

-

β-Nitrostyrene (Michael acceptor)

-

Benzoic acid (co-catalyst)

-

Toluene (solvent, anhydrous)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (for extraction)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (MgSO₄) (for drying)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes for liquid handling

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Rotary evaporator

-

Glassware for extraction and chromatography

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (0.02 mmol, 10 mol%) and benzoic acid (0.02 mmol, 10 mol%).

-

Add anhydrous toluene (2.0 mL) and stir the mixture at room temperature for 10 minutes.

-

Add cyclohexanone (0.4 mmol, 2.0 equiv.) to the catalyst solution.

-

Add β-nitrostyrene (0.2 mmol, 1.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion (typically 24-48 hours), quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL).

-

Extract the mixture with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired Michael adduct.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation

The following tables summarize representative quantitative data for the asymmetric Michael addition catalyzed by (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, based on typical results obtained with similar chiral diamine catalysts.

Table 1: Optimization of Reaction Conditions

| Entry | Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | ee (%) |

| 1 | Benzoic Acid | Toluene | 25 | 24 | 85 | 92 |

| 2 | Acetic Acid | Toluene | 25 | 24 | 82 | 88 |

| 3 | - | Toluene | 25 | 48 | 65 | 75 |

| 4 | Benzoic Acid | CH₂Cl₂ | 25 | 24 | 88 | 90 |

| 5 | Benzoic Acid | THF | 25 | 36 | 78 | 85 |

| 6 | Benzoic Acid | Toluene | 0 | 72 | 75 | 95 |

Table 2: Substrate Scope for the Michael Addition

| Entry | Michael Donor | Michael Acceptor | Product | Yield (%) | ee (%) |

| 1 | Cyclohexanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclohexan-1-one | 85 | 92 |

| 2 | Acetone | β-Nitrostyrene | 4-nitro-3-phenylbutan-2-one | 75 | 85 |

| 3 | Cyclopentanone | β-Nitrostyrene | 2-(2-nitro-1-phenylethyl)cyclopentan-1-one | 82 | 90 |

| 4 | Cyclohexanone | 4-Chloro-β-nitrostyrene | 2-(1-(4-chlorophenyl)-2-nitroethyl)cyclohexan-1-one | 88 | 94 |

| 5 | Cyclohexanone | 4-Methoxy-β-nitrostyrene | 2-(1-(4-methoxyphenyl)-2-nitroethyl)cyclohexan-1-one | 80 | 91 |

Visualizations

Caption: Experimental workflow for the asymmetric Michael addition.

Caption: Proposed catalytic cycle for the Michael addition.

Conclusion

The provided protocol and representative data highlight the potential of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a chiral organocatalyst in asymmetric synthesis. Its rigid structure and the presence of two distinct amine functionalities make it a suitable candidate for inducing high stereoselectivity in reactions such as the Michael addition. Further optimization of reaction conditions and exploration of a broader substrate scope are warranted to fully elucidate the catalytic capabilities of this compound. This information serves as a valuable starting point for researchers in the fields of organic synthesis and drug development to explore the applications of this and structurally related chiral diamines.

References

Application Notes and Protocols: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a Potential Catalyst for the Aldol Reaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a chiral diamine with potential applications in organocatalysis. While this compound is primarily documented as a key intermediate in the synthesis of the Janus kinase (JAK) inhibitor Tofacitinib, its structural features—a chiral substituted piperidine backbone containing both a secondary and a tertiary amine—suggest its potential as a catalyst for asymmetric reactions such as the aldol reaction. This document provides an overview of amine-catalyzed aldol reactions, a detailed representative protocol using a well-established chiral amine catalyst, and a discussion on the prospective use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in this context.

Introduction to Amine-Catalyzed Aldol Reactions

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis that joins two carbonyl compounds to form a β-hydroxy carbonyl compound. Asymmetric organocatalysis has emerged as a powerful tool for controlling the stereochemical outcome of this reaction, with chiral primary and secondary amines being particularly effective. The generally accepted mechanism for amine-catalyzed aldol reactions involves the formation of a nucleophilic enamine intermediate from a ketone and the amine catalyst. This enamine then attacks the carbonyl group of an aldehyde, followed by hydrolysis to release the aldol product and regenerate the catalyst.

Note on (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine: Extensive literature searches did not yield specific studies detailing the use of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as a catalyst for the aldol reaction. The information presented herein is based on the general principles of amine-catalyzed aldol reactions and provides a representative protocol that can be adapted for the investigation of this specific catalyst.

Catalytic Cycle of an Amine-Catalyzed Aldol Reaction

The catalytic cycle of a primary or secondary amine-catalyzed aldol reaction is initiated by the formation of an enamine intermediate. This intermediate then reacts with an aldehyde to form a new carbon-carbon bond. Subsequent hydrolysis releases the aldol product and regenerates the amine catalyst, allowing it to re-enter the catalytic cycle.

Caption: General catalytic cycle for an amine-catalyzed aldol reaction.

Representative Experimental Protocol: (S)-Proline-Catalyzed Asymmetric Aldol Reaction

This protocol describes a general procedure for the asymmetric aldol reaction between a ketone and an aldehyde, using the well-established organocatalyst (S)-proline. This protocol can serve as a starting point for evaluating the catalytic activity of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Materials:

-

(S)-Proline

-

Aldehyde (e.g., 4-nitrobenzaldehyde)

-

Ketone (e.g., cyclohexanone)

-

Solvent (e.g., Dimethyl sulfoxide, DMSO)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry reaction vessel, add the aldehyde (1.0 mmol, 1.0 equiv) and the ketone (5.0 mmol, 5.0 equiv).

-

Solvent and Catalyst Addition: Dissolve the reactants in the chosen solvent (e.g., 2 mL of DMSO). Add the chiral amine catalyst, (S)-proline (0.2 mmol, 20 mol%), to the solution.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aldol product.

-

Analysis: Determine the yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product using appropriate analytical techniques such as NMR spectroscopy and chiral HPLC.

Experimental Workflow

The following diagram illustrates a typical workflow for screening and optimizing an organocatalytic aldol reaction.

Caption: A generalized experimental workflow for an organocatalytic aldol reaction.

Data Presentation: Representative Results for Chiral Amine-Catalyzed Aldol Reactions

While no data exists for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine, the following table summarizes typical results obtained for the aldol reaction between cyclohexanone and 4-nitrobenzaldehyde using different well-established chiral amine catalysts. This provides a benchmark for potential results.

| Catalyst | Solvent | Time (h) | Yield (%) | dr (anti/syn) | ee (anti, %) |

| (S)-Proline | DMSO | 24 | 95 | 95:5 | 99 |

| (S)-Proline | CH₃CN | 48 | 88 | 93:7 | 98 |

| Chiral Diamine A | Toluene | 36 | 92 | 90:10 | 97 |

| Chiral Diamine B | CH₂Cl₂ | 72 | 85 | 85:15 | 95 |

Potential of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine as an Aldol Reaction Catalyst

The structure of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine suggests it could function as a chiral organocatalyst in aldol reactions.

-

Chiral Scaffold: The stereochemically defined piperidine ring provides a chiral environment that could induce enantioselectivity in the aldol addition.

-

Secondary Amine: The secondary amine group (-NHCH₃) is capable of forming the requisite enamine intermediate with a ketone substrate.

-

Tertiary Amine: The tertiary amine within the piperidine ring could act as a Brønsted base or participate in hydrogen bonding interactions, potentially influencing the reactivity and stereoselectivity of the reaction.

-

Steric Hindrance: The benzyl group and the methyl groups on the piperidine ring introduce steric bulk that could play a crucial role in the facial selectivity of the enamine's attack on the aldehyde.

To evaluate its catalytic potential, one would need to systematically screen its effectiveness in a model aldol reaction, varying parameters such as solvent, temperature, catalyst loading, and the nature of the ketone and aldehyde substrates.

While (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a well-known intermediate in pharmaceutical synthesis, its application as a catalyst in aldol reactions remains an unexplored area. Based on its structural characteristics as a chiral diamine, it holds promise as a potential organocatalyst for asymmetric aldol reactions. The provided protocols and background information offer a solid foundation for researchers and scientists to investigate the catalytic activity of this and other novel chiral amines in this important carbon-carbon bond-forming reaction. Further experimental investigation is required to determine its efficacy and potential for inducing high stereoselectivity.

Application Notes and Protocols for Asymmetric Synthesis: The Role of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and Chiral Amine-Catalyzed Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in carbon-carbon bond formation for synthetic organic chemistry. The development of asymmetric organocatalysis has revolutionized this reaction, enabling the synthesis of chiral molecules with high enantioselectivity. Chiral amines, in particular, have emerged as powerful catalysts in this domain. While (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral building block, it is primarily utilized as a key intermediate in the synthesis of pharmaceuticals like Tofacitinib, a Janus kinase (JAK) inhibitor.[1][2] Its direct application as a catalyst for the Michael addition is not extensively documented in scientific literature. However, its structural motifs are found in other successful chiral amine organocatalysts.

This document provides an overview of the principles of asymmetric Michael additions catalyzed by chiral amines, using illustrative examples from the literature. It also includes a detailed protocol for the synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, reflecting its established role as a synthetic intermediate.

Principles of Chiral Amine-Catalyzed Michael Addition

The asymmetric Michael addition catalyzed by chiral primary or secondary amines typically proceeds through the formation of a nucleophilic enamine intermediate. The chiral catalyst reacts with a carbonyl compound (the Michael donor, e.g., a ketone or aldehyde) to form a transient chiral enamine. This enamine then attacks the Michael acceptor (e.g., a nitroalkene or an enone) in a stereocontrolled fashion. The chirality of the catalyst directs the approach of the acceptor, leading to the preferential formation of one enantiomer of the product. Subsequent hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

Illustrative Experimental Protocols

While a specific protocol for a Michael addition catalyzed by (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is not available, the following generalized procedure for an asymmetric Michael addition of a ketone to a nitroalkene, catalyzed by a chiral primary amine-thiourea, illustrates the common methodology.[3]

General Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene

-

Preparation of the Reaction Mixture: To a solution of the chiral primary amine-thiourea catalyst (0.02 mmol, 10 mol%) in a suitable solvent (e.g., toluene, 2.0 mL) in a reaction vessel, add the ketone (0.4 mmol, 2.0 equivalents).

-

Addition of Michael Acceptor: Add the nitroalkene (0.2 mmol, 1.0 equivalent) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired Michael adduct.

-

Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques such as NMR spectroscopy and chiral high-performance liquid chromatography (HPLC).

Protocol for the Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride [1]

This protocol describes the synthesis of the title compound, highlighting its role as a synthetic intermediate.

-

Reaction Setup: To a solution of 1-benzyl-4-methylpiperidin-3-one (100 mmol) in toluene, add TiCl₄ (1 mmol) and triethylamine (1.5 mmol) at 35 °C.

-

Imine Formation: Add a methylamine solution (120 mmol) to the reaction mixture and stir for 4 hours.

-

Reduction: Add sodium triacetoxyborohydride (1.5 mmol) and glacial acetic acid (2 mL).

-

Work-up: After the reaction is complete, wash the reaction mixture with a saturated salt solution.

-

Purification and Salt Formation: The resulting crude amine is further purified and can be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Data Presentation: Representative Asymmetric Michael Additions

The following table summarizes data from various organocatalyzed asymmetric Michael additions, showcasing the scope and efficiency of different chiral amine-based catalysts.

| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 1 | Cyclohexanone | β-Nitrostyrene | (R,R)-DPEN-thiourea | Water | 24 | 99 | 98 (syn) | [3] |

| 2 | Isobutyraldehyde | trans-β-Nitrostyrene | Primary amine-guanidine | DMF/H₂O | 24 | 92 | 80 | [4] |

| 3 | Acetaldehyde | (E)-5-Methyl-1-nitrohex-1-ene | Proline-based carboligase | Buffer | <2.5 | 92 | >99 | [5] |

| 4 | Acetophenone | β-Nitrostyrene | Primary amine-thiourea | Toluene | 48 | 95 | 92 | [6] |

Visualizations

Catalytic Cycle of an Enamine-Mediated Michael Addition

Caption: General catalytic cycle of an enamine-mediated Michael addition.

Logical Workflow for Catalyst Application Screening

Caption: Logical workflow for evaluating a new chiral amine as a Michael addition catalyst.

Conclusion

The asymmetric Michael addition is a powerful tool for the stereoselective synthesis of complex molecules. Chiral amines play a crucial role as organocatalysts in these transformations. While (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a valuable chiral intermediate, its direct catalytic activity in Michael additions is not a primary focus in the current literature. The provided protocols and data for other chiral amine catalysts serve as a guide for researchers interested in developing new asymmetric methodologies. Further investigation into the catalytic potential of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its derivatives could be a promising area of research.

References

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 2. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Enantiocomplementary Michael Additions of Acetaldehyde to Aliphatic Nitroalkenes Catalyzed by Proline‐Based Carboligases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes | Encyclopedia MDPI [encyclopedia.pub]

Application Notes and Protocols for (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tofacitinib, a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases.[1][2] The stereochemistry of this amine is crucial for the efficacy of the final active pharmaceutical ingredient. These application notes provide detailed experimental setups and protocols for the synthesis and purification of this important intermediate.

Data Presentation

Table 1: Summary of a Synthetic Route to (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Acetate with Optical Purity Enhancement

| Step | Reactant(s) | Reagent(s) | Product | Yield | Optical Purity (% ee) | Reference |

| 1 | Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate | Dibenzoyl-L-tartaric acid, Isopropanol | Isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate | High | 95.2 (initial) | [3] |

| 2 | Isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate | Base | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | - | - | [3] |

| 3 | Methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate | Reducing agent | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | - | - | [3] |

| 4 | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine | Acetic Acid | (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine acetate | High | >99.8 | [3] |

Note: Specific yield data is not fully detailed in the source material, but the process is described as high-yield.

Experimental Protocols

Protocol 1: Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

This protocol outlines a reductive amination approach to synthesize the dihydrochloride salt of the target compound.[1]

Materials:

-

1-Benzyl-4-methyl-3-ketone piperidine

-

Titanium tetrachloride (TiCl4)

-

Triethylamine (NEt3)

-

Toluene

-

Methylamine solution

-

Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Glacial acetic acid

-

Saturated salt water

Procedure:

-

To a solution of toluene, add TiCl4 (0.2 g, 1 mmol) and NEt3 (0.15 g, 1.5 mmol).

-

Add 1-benzyl-4-methyl-3-ketone piperidine (20.3 g, 100 mmol) to the mixture at 35°C.

-

Add a methylamine solution (9.32 g, 120 mmol) to the reaction mixture and allow it to react for 4 hours.

-

Following the initial reaction, add NaBH(OAc)3 (0.32 g, 1.5 mmol) and 2 ml of glacial acetic acid.

-

Once the reaction is complete, wash the reaction mixture with saturated salt water.

-

The crude product is then purified to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride.

Protocol 2: Chiral Resolution and Synthesis of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Acetate

This protocol describes a method for obtaining a high optical purity of the target compound through chiral resolution and subsequent conversion to a stable acetate salt.[3]

Materials:

-

Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate

-

Dibenzoyl-L-tartaric acid

-

Isopropanol

-

A suitable base (e.g., sodium bicarbonate)

-

A suitable reducing agent (e.g., lithium aluminum hydride)

-

Acetic acid

Procedure:

-

Chiral Resolution:

-

Dissolve racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate in isopropanol.

-

Add dibenzoyl-L-tartaric acid to the solution to precipitate the isopropanol solvate of methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate dibenzoyl-L-tartrate.

-

Isolate the precipitate by filtration, wash, and dry. The drying can be performed at 40-50°C.[3]

-

-

Liberation of the Free Carbamate:

-

Treat the resolved tartrate salt with a base to convert it to methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

-

-

Reduction to the Amine:

-

Reduce the carbamate to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

-

Formation of the Acetate Salt:

-

React the resulting amine with acetic acid to form the stable (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine acetate salt. This step has been shown to increase the chiral purity from 95.2% to over 99.8%.[3]

-

Visualizations

Synthesis Workflow Diagram

References

- 1. (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride | 1062580-52-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. WO2020204647A1 - Processes for preparing (3r,4r)-1-benzyl-n,4-dimethylpiperidin-3-amine or a salt thereof and processes for preparing tofacitinib using the same - Google Patents [patents.google.com]

Application Notes and Protocols for the Purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine is a key chiral intermediate in the synthesis of various pharmaceutical compounds, most notably Tofacitinib, a Janus kinase (JAK) inhibitor. The stereochemical purity of this intermediate is critical for the efficacy and safety of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine and its derivatives, focusing on methods to enhance chemical and optical purity. The protocols described herein are based on established methods found in the scientific and patent literature.

Data Presentation

Table 1: Purification Methodologies and Expected Outcomes

| Purification Method | Form of the Compound | Key Parameters | Expected Purity Improvement | Reference |

| Crystallization | Acetate Salt | Solvent: Acetone, Methylethylketone, Ethyl acetate, or Isopropyl acetate. Temperature: 30-50°C | Optical purity can be increased from ~95% to >99.8% enantiomeric excess (ee). | [1] |

| Column Chromatography | Free Base | Stationary Phase: Silica Gel. Mobile Phase: Dichloromethane/Methanol gradient. | Effective for removing polar and non-polar impurities. | [2] |

| Chiral HPLC | Free Base or Salt | Stationary Phase: Chiral stationary phase (e.g., polysaccharide-based). Mobile Phase: Hexane/Isopropanol with a basic additive (e.g., diethylamine). | Baseline separation of enantiomers for analytical or preparative purposes. | [3] |

Experimental Protocols

Protocol 1: Purification by Crystallization of the Acetate Salt

This protocol describes the purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine by forming its acetate salt, which has been shown to significantly enhance the optical purity.[1]

Materials:

-

Crude (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine (free base)

-

Acetic Acid (glacial)

-

Acetone (or methylethylketone, ethyl acetate, isopropyl acetate)

-

Reaction vessel with stirring and temperature control

-

Filtration apparatus (e.g., Büchner funnel)

-

Drying oven

Procedure:

-

Dissolution: Dissolve the crude (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine in a suitable solvent such as acetone, methylethylketone, ethyl acetate, or isopropyl acetate.[1] The amount of solvent should be minimized to ensure saturation.

-

Salt Formation: Slowly add a stoichiometric amount of glacial acetic acid to the solution while stirring.

-

Crystallization: Heat the mixture to a temperature between 30°C and 50°C and stir for 1-3 hours to facilitate the crystallization of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine acetate.[1]

-

Cooling and Isolation: Slowly cool the mixture to room temperature, followed by further cooling in an ice bath to maximize the yield of the crystalline salt.

-

Filtration: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Drying: Dry the purified acetate salt in a vacuum oven at a temperature between 40°C and 50°C until a constant weight is achieved.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a general method for the purification of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine using silica gel column chromatography to remove chemical impurities.

Materials:

-

Crude (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine

-

Silica gel (for flash chromatography)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin Layer Chromatography (TLC) plates and chamber

-

Glass column for chromatography

-

Fraction collector or collection tubes

-

Rotary evaporator

Procedure:

-

Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane.

-

Column Packing: Prepare a silica gel column using a slurry of silica gel in the initial mobile phase (e.g., 100% dichloromethane).

-

Loading: Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elution: Begin elution with 100% dichloromethane and gradually increase the polarity by adding methanol. A common gradient might be from 0% to 10% methanol in dichloromethane.[2]

-

Fraction Collection: Collect fractions and monitor the separation using TLC. The desired product can be visualized using a suitable stain (e.g., potassium permanganate) or under UV light if applicable.

-

Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine.

Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis